1,5-Pentanediol, dicarbamate

Description

Contextualizing Dicarbamate Chemistry within Organic Synthesis and Materials Science

Dicarbamates are organic compounds characterized by the presence of two carbamate (B1207046) functional groups. In organic synthesis, carbamates are recognized for their role as protecting groups for amines and amino acids. dergipark.org.tr The development of new methods for synthesizing dicarbamates is an active area of research, with the potential to lead to new discoveries in the field. dergipark.org.tr

In materials science, dicarbamates are considered environmentally benign intermediates for a variety of chemical products. rsc.org They are particularly important as non-toxic substitutes in the sustainable chemistry of polyurethanes, as they can be readily converted to polyurethanes by reacting with oligomeric diols. rsc.org The synthesis of poly(urethane-co-amide) from CO2-based dicarbamates is a promising approach for developing sustainable, high-performance polymers and for utilizing carbon dioxide, a greenhouse gas. rsc.org

Dithiocarbamates, which are structurally related to dicarbamates, also have significant applications in organic synthesis and materials science. researchgate.net They are found in a wide range of biologically active compounds and are used as organocatalysts, ligands, and linkers. researchgate.net

Structural Characteristics of 1,5-Pentanediol (B104693), Dicarbamate and Related Aliphatic Dicarbamates

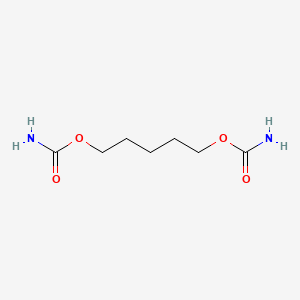

1,5-Pentanediol, dicarbamate has the molecular formula C7H14N2O4. uni.lu The structure consists of a five-carbon pentane (B18724) chain with carbamate groups attached to each end. The carbamate groups enable intermolecular hydrogen bonding, which influences the compound's solubility and other physical properties.

The precursor to this compound is 1,5-pentanediol, an organic compound with the formula HO(CH2)5OH. atamankimya.comwikipedia.org It is a colorless, viscous liquid that is miscible with water. atamankimya.comwikipedia.org The linear structure of 1,5-pentanediol, with hydroxyl groups at the terminal positions, makes it a versatile building block for various polymers. atamankimya.comatamanchemicals.com

Aliphatic dicarbamates, such as this compound, are a class of compounds that have been studied for their potential use as phase change materials (PCMs) for thermal energy storage. The thermal properties of these materials are influenced by factors such as hydrogen bonding. researchgate.net The synthesis of aliphatic dicarbamates can be achieved through various methods, including the reaction of aliphatic diamines with dialkyl carbonates. google.com

Significance of Dicarbamate Functionalities in Advanced Chemical Systems

The dicarbamate functionality plays a crucial role in the development of advanced chemical systems. In the context of polyurethanes, dicarbamates serve as key intermediates in non-isocyanate routes to these polymers. researchgate.net The transurethane polycondensation reaction, which involves the reaction of dialkyl dicarbamates with diols, is a promising alternative to traditional polyurethane synthesis methods that use isocyanates. researchgate.net

The unique chemical structures of aliphatic isocyanates, which can be derived from dicarbamates, provide polyurethane materials with excellent mechanical properties and chemical stability. google.com Diisocyanates, in particular, are valued for their light stability and decorative properties. google.com

The ability of dicarbamate groups to form hydrogen bonds is a key factor in the design of materials with specific properties. researchgate.net By controlling the arrangement of these functional groups, it is possible to tailor the thermal and mechanical properties of polymers and other materials.

Interactive Data Table: Properties of 1,5-Pentanediol and its Dicarbamate Derivative

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| 1,5-Pentanediol | C5H12O2 atamanchemicals.comnih.gov | 104.15 sigmaaldrich.com | Two terminal hydroxyl (-OH) groups on a five-carbon chain. atamanchemicals.com |

| This compound | C7H14N2O4 uni.lu | 190.19 | Two terminal carbamate (-OCONH2) groups on a five-carbon chain. |

Structure

3D Structure

Properties

CAS No. |

78149-92-5 |

|---|---|

Molecular Formula |

C7H14N2O4 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-carbamoyloxypentyl carbamate |

InChI |

InChI=1S/C7H14N2O4/c8-6(10)12-4-2-1-3-5-13-7(9)11/h1-5H2,(H2,8,10)(H2,9,11) |

InChI Key |

NEMGHZMONCORDC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOC(=O)N)CCOC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Pentanediol, Dicarbamate and Analogous Compounds

Phosgene-Based Approaches to Dicarbamate Formation

The reaction of diols with phosgene (B1210022), known as phosgenation, is a conventional method for producing carbonates and, by extension, can be adapted for dicarbamate synthesis. wikipedia.orgnewdrugapprovals.org

Mechanistic Considerations and Process Parameters

The reaction between a diol, such as 1,5-Pentanediol (B104693), and phosgene proceeds through a nucleophilic attack of the hydroxyl groups on the electrophilic carbonyl carbon of phosgene. wikipedia.org This results in the formation of a chloroformate intermediate, which can then react with another alcohol molecule or a different nucleophile. To favor the formation of the dicarbamate, an excess of the diol is typically not used, and the reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org

The industrial production of related compounds, such as polycarbonates from bisphenol A and phosgene, highlights the process parameters involved. newdrugapprovals.org These reactions are exothermic and are generally conducted at temperatures between 50 and 150 °C. wikipedia.org Above 200 °C, phosgene can revert to carbon monoxide and chlorine. wikipedia.org

The Corey-Winter olefin synthesis provides a related example of using a phosgene derivative, thiophosgene, to react with 1,2-diols to form a cyclic thiocarbonate. wikipedia.orgjk-sci.com This reaction underscores the reactivity of diols with phosgene-like structures. While this specific reaction aims for olefin synthesis through a subsequent elimination step, the initial formation of the thiocarbonate is analogous to the formation of a cyclic carbonate from a diol and phosgene. wikipedia.org

Non-Phosgene Synthesis Routes for Dicarbamates

Growing environmental and safety concerns have spurred the development of numerous non-phosgene routes for carbamate (B1207046) and dicarbamate synthesis. google.com These methods often utilize less hazardous reagents and can offer more sustainable pathways.

Carbon Dioxide (CO2) Utilization for Carbamate Synthesis

Direct synthesis of carbamates from carbon dioxide (CO₂), amines, and alcohols is an attractive green alternative. However, the thermodynamic stability of CO₂ presents challenges, often resulting in low yields without effective catalysis or the use of dehydrating agents. rsc.orguantwerpen.be Research has shown that the direct synthesis of diethyl hexamethylenedicarbamate from hexanediamine, CO₂, and ethanol (B145695) without a dehydration agent yielded only about 2%. rsc.org

To circumvent these limitations, indirect routes have been developed. One such approach involves the synthesis of polyureas from CO₂ and diamines, followed by the catalytic alcoholysis of the polyurea to produce N-substituted dicarbamates. rsc.org Another strategy involves the three-component coupling of amines, CO₂, and alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate. chemistryviews.orgorganic-chemistry.org These methods can proceed under mild conditions, such as at room temperature and atmospheric pressure of CO₂. chemistryviews.org

The synthesis of cyclic carbonates from diols and CO₂ is also a well-explored area, which can be seen as analogous to dicarbamate synthesis. researchgate.netrsc.orgrsc.org For instance, 1,3-diols can react with low-pressure CO₂ at room temperature to form 6-membered cyclic carbonates in good yields. rsc.orgrsc.org

Transurethanization Reactions Involving Diols and Carbamates

Transurethanization, or the exchange of the alcohol or amine moiety of a carbamate, is a versatile method for synthesizing new carbamates. This approach can be applied to the synthesis of dicarbamates by reacting a diol with a simple carbamate, such as methyl carbamate or dimethyl carbonate. researchgate.netmdpi.com

In one study, 1,5-Pentanediol was used in excess to react with various alkylene or arylene bis(methyl carbamate)s to produce bis(5-hydroxypentyl carbamate) diols. mdpi.com The use of 1,5-Pentanediol was found to be advantageous over 1,6-hexanediol (B165255) due to its smaller size, higher mobility, and lower boiling point, which facilitated the removal of byproducts and drove the reaction to completion. researchgate.net These reactions are typically carried out under an inert atmosphere and at elevated temperatures to facilitate the removal of the displaced alcohol (e.g., methanol). mdpi.com

Catalytic Systems for Dicarbamate Formation (e.g., Metal-Based Catalysts)

A wide array of catalytic systems have been developed to improve the efficiency and selectivity of dicarbamate synthesis. These include both homogeneous and heterogeneous catalysts.

For the synthesis of dimethyl hexane-1,6-dicarbamate from 1,6-hexanediamine (B7767898) and methyl carbamate, homogeneous catalysts like iron(III) chloride (FeCl₃) and yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) have shown high yields of 85–90%. acs.org However, the separation and recovery of these catalysts can be challenging. acs.org

Heterogeneous catalysts offer the advantage of easier separation and recycling. Examples include:

AlSBA-15: Used for the methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate, achieving an 84.2% yield of dimethylhexane-1,6-dicarbamate under optimized conditions. acs.org

Zinc-based catalysts: A metal azolate framework, Zn(ATZ)₂, has demonstrated excellent activity for the synthesis of N-substituted dicarbamates from the alcoholysis of polyureas, with yields up to 96%. rsc.org Zinc-incorporated berlinite (B1174126) (ZnAlPO₄) has also been used effectively for the one-pot synthesis of dialkyl hexane-1,6-dicarbamates from 1,6-hexanediamine, urea (B33335), and various alcohols, achieving yields up to 89.7%. mdpi.comresearchgate.net

MCM-41: A silanol-rich MCM-41 catalyst has been used for the carbonylation of 1,6-hexanediamine with methyl carbamate, resulting in a 92.6% yield of dimethyl hexane-1,6-dicarbamate. acs.org

Hierarchical TS-1 (HTS-1) zeolites: These have been employed in the carbonylation of m-xylylene diamine with ethyl carbamate to produce m-xylylene dicarbamate, achieving an 88.5% yield. nih.govacs.org

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the dicarbamate product. Below is a table summarizing the performance of various catalytic systems in the synthesis of analogous dicarbamates.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| AlSBA-15 | 1,6-Hexanediamine, Dimethyl carbonate | Dimethylhexane-1,6-dicarbamate | 84.2 | acs.org |

| Zn(ATZ)₂ | Polyurea (from diamine and CO₂), Ethanol | Diethyl hexamethylenedicarbamate | 96 | rsc.org |

| ZnAlPO₄ | 1,6-Hexanediamine, Urea, Butanol | Dibutyl hexane-1,6-dicarbamate | 89.7 | mdpi.comresearchgate.net |

| MCM-41 | 1,6-Hexanediamine, Methyl carbamate | Dimethyl hexane-1,6-dicarbamate | 92.6 | acs.org |

| HTS-1 | m-Xylylene diamine, Ethyl carbamate | m-Xylylene dicarbamate | 88.5 | nih.govacs.org |

| FeCl₃ | 1,6-Hexanediamine, Methyl carbamate | Dimethyl hexane-1,6-dicarbamate | 85-90 | acs.org |

| Y(NO₃)₃·6H₂O | 1,6-Hexanediamine, Methyl carbamate | Dimethyl hexane-1,6-dicarbamate | 85-90 | acs.org |

Exploration of Self-Catalytic Systems

In some cases, the reactants themselves or intermediates formed during the reaction can act as catalysts, a phenomenon known as self-catalysis. A computational study on the synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexamethylenediamine, urea, and methanol (B129727) investigated both non-catalytic and self-catalytic systems. nih.gov The study found that the non-catalytic pathway has a high effective free energy barrier. In the self-catalytic system, the dissociation of urea was identified as a key step with a significantly lower free energy barrier, suggesting that urea or its derivatives can facilitate the reaction. nih.gov

Stereoselective Synthesis of Dicarbamate Architectures

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor in determining its physical and biological properties. In the synthesis of dicarbamate architectures, controlling the three-dimensional structure is paramount, particularly when creating chiral molecules. Methodologies have been developed to selectively produce specific stereoisomers, which are molecules with the same chemical formula and connectivity but different arrangements of atoms in space.

Diastereoselective Functionalization via Lithiation Reactions

A powerful strategy for the stereoselective functionalization of dicarbamates involves the use of directed lithiation. This method utilizes a carbamate group to direct an organolithium base to a specific proton on the molecule, which is then removed (deprotonation) to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a new functional group with a high degree of stereocontrol.

The stereochemical outcome of these reactions can be influenced by the presence of chiral auxiliaries, such as (-)-sparteine. In the case of dicarbamates derived from chiral diols, the inherent chirality of the starting material can also direct the stereochemistry of the functionalization.

Research on analogs of 1,5-pentanediol, dicarbamate, such as (S)-2-(N,N-Dibenzylamino)-1,5-pentanediol dicarbamate, has demonstrated the efficacy of this approach. The lithiation of such compounds, followed by reaction with an electrophile, can lead to the formation of new stereocenters with high diastereoselectivity. researchgate.netthieme-connect.com For instance, the bis-hydroxyalkylation at the C-1 and C-5 positions of a protected (S)-2-(N,N-Dibenzylamino)-1,5-pentanediol dicarbamate has been achieved with high diastereoselectivity through a lithiation strategy. thieme-connect.com

The diastereoselectivity of these reactions is often high, leading to the preferential formation of one diastereomer over others. This level of control is essential for the synthesis of complex molecules with defined stereochemistry.

Table 1: Diastereoselective Functionalization of a Dicarbamate Analog via Lithiation This interactive table provides examples of diastereoselective functionalization of a dicarbamate analog derived from (S)-2-(N,N-Dibenzylamino)-1,5-pentanediol.

| Electrophile | Product | Diastereomeric Ratio (d.r.) | Reference |

| Benzaldehyde | C-1 Hydroxybenzylated product | >95:5 | thieme-connect.com |

| Acetaldehyde | C-1 Hydroxyethylated product | >95:5 | thieme-connect.com |

| Ethylene oxide | C-1 Hydroxyethylated product | Variable yields | thieme-connect.com |

Control of Stereochemical Outcomes in Dicarbamate Synthesis

The control of stereochemical outcomes in dicarbamate synthesis is a multifaceted challenge that chemists address through various strategies. The choice of substrate, reagents, and reaction conditions all play a crucial role in determining the final stereochemistry of the product. rijournals.com

In the context of lithiation reactions, the use of chiral ligands is a key strategy. These ligands coordinate to the lithium ion, creating a chiral environment that influences the direction of the electrophilic attack. The interaction between the lithiated dicarbamate, the chiral ligand, and the incoming electrophile dictates the stereochemical outcome. For acyclic dicarbamates, achieving high levels of stereocontrol can be particularly challenging due to the conformational flexibility of the molecule. However, by carefully selecting the protecting groups on the carbamate nitrogen and the chiral auxiliary, it is possible to achieve high diastereoselectivity. researchgate.net

Substrate control is another important factor. The existing stereocenters in a chiral dicarbamate molecule can direct the formation of new stereocenters. This is evident in the synthesis of complex molecules where the dicarbamate is a part of a larger, stereochemically rich structure. researchgate.net

Furthermore, the nature of the electrophile itself can influence the diastereoselectivity of the reaction. Some electrophiles may exhibit higher facial selectivity than others when reacting with the lithiated dicarbamate intermediate. mdpi.com The development of new chiral catalysts and stereoselective reactions continues to be an active area of research to provide more efficient and versatile methods for controlling stereochemistry in dicarbamate synthesis. numberanalytics.com

Green Chemistry Principles in Dicarbamate Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the production of dicarbamates, including this compound, several green strategies have been explored to make the synthesis more environmentally friendly and sustainable. atamanchemicals.com

A significant focus has been on replacing toxic reagents. Traditionally, the synthesis of isocyanates, which are precursors to carbamates, involved the use of highly toxic phosgene. Green alternatives include the use of dimethyl carbonate (DMC) or ethyl carbamate as carbonyl sources for the carbonylation of diamines. acs.orgresearchgate.net For example, the synthesis of pentamethylene dicarbamate has been successfully achieved from 1,5-pentanediamine and ethyl carbamate over well-defined titanium oxide catalysts. researchgate.net

The use of efficient and recyclable catalysts is another cornerstone of green dicarbamate synthesis. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. Various catalytic systems have been investigated, including metal oxides and supported metal catalysts. rsc.orgacs.org For instance, well-defined CeO2 has been shown to be an efficient catalyst for the synthesis of pentamethylene dicarbamate via the carbonylation of 1,5-pentanediamine with methyl carbamate. colab.ws

Moreover, the development of reaction pathways that are promoted by milder conditions and without the need for additional bases or metal-based catalysts represents a significant advancement. Research has shown that hydrogen bonding can promote the methoxycarbonylation of biobased 1,5-pentanediamine to produce dimethyl pentane-1,5-diyldicarbamate under metal-free conditions. acs.org This approach not only simplifies the process but also reduces the environmental impact.

The use of bio-based raw materials is also a key aspect of green dicarbamate production. The synthesis of 1,5-pentanediol from renewable resources, such as furfural (B47365) derived from biomass, provides a sustainable alternative to petrochemical-based routes. google.com

Table 2: Green Synthesis Approaches for Aliphatic Dicarbamates This interactive table summarizes various green chemistry strategies employed in the synthesis of aliphatic dicarbamates.

| Green Principle | Strategy | Example Reactants | Catalyst | Reference |

| Safer Reagents | Replacement of phosgene | 1,5-Pentanediamine, Ethyl carbamate | TiO2 | researchgate.net |

| Catalysis | Use of heterogeneous catalysts | 1,5-Pentanediamine, Methyl carbamate | CeO2 | colab.ws |

| Atom Economy | Metal-free, hydrogen bond-promoted reaction | 1,5-Pentanediamine, Dimethyl carbonate | None | acs.org |

| Renewable Feedstocks | Synthesis from bio-based materials | Furfural (for 1,5-pentanediol synthesis) | Copper-containing catalyst | google.com |

| Catalysis | Use of dual-functional catalysts for selective synthesis | Amine, Carbon monoxide, Methanol | Pd/CeO2 | rsc.org |

Advanced Spectroscopic and Structural Characterization of 1,5 Pentanediol, Dicarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable method for determining the carbon-hydrogen framework of 1,5-Pentanediol (B104693), dicarbamate. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a comprehensive picture of the molecule's structure can be assembled.

Proton NMR (¹H NMR) provides information about the different types of protons and their neighboring atoms within the molecule. For 1,5-Pentanediol, dicarbamate, the spectrum is expected to show distinct signals corresponding to the protons of the pentane (B18724) chain and the amine protons of the carbamate (B1207046) groups.

The protons on the carbons attached to the carbamate oxygen (O-CH₂) are expected to appear at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom. The protons on the central methylene (B1212753) group (CH₂) of the pentane chain would likely resonate at the most upfield position among the chain protons. The amine (NH₂) protons of the carbamate group typically appear as a broad signal, and their chemical shift can be influenced by solvent and concentration. acdlabs.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| O-CH₂ -CH₂- | ~4.0-4.2 | Triplet |

| O-CH₂-CH₂ -CH₂- | ~1.6-1.7 | Quintet |

| -CH₂-CH₂ -CH₂- | ~1.4-1.5 | Quintet |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. libretexts.org The carbon atom of the carbonyl group (C=O) in the carbamate is characteristically found at a significant downfield shift. rsc.org The carbons of the pentane chain will have chemical shifts that depend on their proximity to the electron-withdrawing carbamate groups. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C =O | ~154-156 |

| O-C H₂-CH₂- | ~65-69 |

| O-CH₂-C H₂-CH₂- | ~29-32 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the molecular structure. HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. rsc.orgresearchgate.net For this compound, an HMBC experiment would be expected to show a correlation between the protons of the O-CH₂ groups and the carbonyl carbon (C=O) of the carbamate, definitively establishing the ester linkage. researchgate.net It would also confirm the sequence of the methylene groups in the pentane backbone through their respective ¹H-¹³C long-range couplings. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Analysis

Vibrational spectroscopy, particularly IR and FTIR, is highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.gov

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the carbamate functional group.

N-H Stretching: The N-H stretching vibrations of the primary amine in the carbamate group typically appear as two bands in the region of 3400-3200 cm⁻¹. The presence of two bands is characteristic of a primary amine (-NH₂).

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, prominent band usually found in the range of 1730-1680 cm⁻¹. rsc.orgoup.com Its exact position can be influenced by hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for the Carbamate Group

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400-3200 |

| C=O | Stretching | 1730-1680 |

| C-O | Stretching | ~1250 |

Hydrogen bonding significantly influences the position and shape of IR absorption bands. matanginicollege.ac.in In the solid state, this compound is expected to exhibit extensive intermolecular hydrogen bonding between the N-H protons of one molecule and the carbonyl oxygen of another (N-H···O=C). This interaction causes a shift of both the N-H and C=O stretching vibrations to lower frequencies (red shift), and the bands often become broader. oup.commatanginicollege.ac.in The strength of the hydrogen bond is correlated with the magnitude of this shift. matanginicollege.ac.in By analyzing these shifts, the nature and extent of the hydrogen bonding network within the crystalline structure can be inferred. The presence of strong hydrogen bonds is indicated by a shift of the carbonyl absorption to lower frequencies. oup.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of chemical compounds. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides data on molecular mass and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds in a sample. In the context of this compound, GC-MS is crucial for assessing its purity by detecting residual reactants, solvents, or by-products from its synthesis. The gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer for identification.

Analysis of the precursor, 1,5-Pentanediol, has shown the capability of GC-MS to identify and quantify impurities. nih.gov A study found that a sample of 1,5-Pentanediol was 98.1% pure, with contaminants including water, 1,5-hexanediol, and 1,6-Hexanediol (B165255). nih.gov This same principle applies to the dicarbamate derivative, where GC-MS can effectively monitor for unreacted 1,5-Pentanediol and other volatile impurities. nih.gov In the analysis of related dicarbamate compounds, GC-MS has been used to identify specific molecular ions, such as an m/z value of 277 [M+1]+ observed for a dicarbamate-amine compound. epo.org

Table 1: Potential Volatile Impurities in this compound Detectable by GC-MS This table is illustrative and based on potential precursors and by-products.

| Compound | CAS Number | Reason for Presence | Typical GC-MS Observation |

|---|---|---|---|

| 1,5-Pentanediol | 111-29-5 | Unreacted starting material | Characteristic retention time and mass spectrum (major peaks at m/z 31, 41, 56) nih.gov |

| 1,5-Hexanediol | 629-11-8 | Impurity in starting material nih.gov | Distinct retention time from 1,5-Pentanediol |

| 1,6-Hexanediol | 627-91-8 | Impurity in starting material nih.gov | Distinct retention time from 1,5-Pentanediol |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the molecular mass of a compound with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS confirms its identity by matching the experimentally measured mass to the theoretically calculated mass of its molecular formula, C7H14N2O4. epa.gov

The monoisotopic mass of this compound is 190.095357 g/mol . epa.gov An HRMS measurement yielding a mass very close to this value (e.g., within a few parts per million, ppm) provides strong evidence for the presence and correct composition of the target compound, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: HRMS Data for this compound

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C7H14N2O4 | epa.gov |

| Calculated Monoisotopic Mass | 190.095357 g/mol | epa.gov |

| Hypothetical HRMS Measurement | 190.0955 g/mol | N/A |

| Mass Error (ppm) | 0.75 ppm | N/A |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating the components of a mixture. For this compound and its polymeric derivatives, different chromatographic methods are applied based on the properties of the molecules being analyzed.

While this compound is a monomer, it is a critical building block for polyurethanes. researchgate.net Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the polymers produced from it. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution. nih.govdtic.mil

Key parameters obtained from GPC include the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. semanticscholar.org Studies on polyesters and polyurethanes synthesized using 1,5-pentanediol or its derivatives report weight-average molecular weights often exceeding 100,000 g/mol , with PDI values indicating the distribution of polymer chain lengths. semanticscholar.orgacs.org

Table 3: Example GPC Data for Polymers Derived from 1,5-Pentanediol Analogs This table presents representative data from literature on related polymers to illustrate GPC findings.

| Polymer Type | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| Poly(1,5-pentylene dicarboxylate)s | > 100,000 | Not specified | acs.org |

| Thermoplastic Polyurethane (TPU) | 138,000 - 179,000 | 2.82 - 3.36 | semanticscholar.org |

| Polyurethane Dispersions (PUD) | Not specified | < 1.5 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique ideal for the analysis of non-volatile or thermally labile compounds like dicarbamates. nih.gov It combines the powerful separation capabilities of liquid chromatography with the precise detection of mass spectrometry. nih.gov This method is particularly useful for quantifying carbamate compounds in complex matrices. hpst.cz

In LC-MS analysis, the sample is first separated on an LC column. The eluted components are then ionized (e.g., using electrospray ionization, ESI) and analyzed by the mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govshimadzu.com For instance, a method for analyzing the related dicarbamate Felbamate monitored the ion transition m/z 239→117. nih.gov This approach allows for the detection and quantification of carbamates at very low concentrations, often in the µg/kg range. hpst.cz

Table 4: Typical Parameters for LC-MS/MS Analysis of Carbamate Compounds This table summarizes typical conditions reported for the analysis of various carbamate compounds, which are applicable to this compound.

| Parameter | Description | Example from Literature |

|---|---|---|

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | Used for rapid and efficient separation hpst.cz |

| Column | Reversed-phase (e.g., C18, Phenyl) | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm nih.gov |

| Ionization | Electrospray Ionization (ESI), positive mode | Common for carbamate analysis hpst.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and specificity nih.govshimadzu.com |

| Linear Range | 2.5 to 500 ng/mL | Demonstrated for Felbamate in plasma nih.gov |

| Limit of Detection (LOD) | 0.050–2.0 µg/kg | Achieved for carbamate metabolites in ginger hpst.cz |

Computational Chemistry and Theoretical Modeling of Dicarbamate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It offers a favorable balance between computational cost and accuracy, making it a cornerstone for the theoretical study of molecules like 1,5-Pentanediol (B104693), dicarbamate. mdpi.comresearchgate.net DFT calculations are employed to determine optimized geometries, electronic properties, reaction energetics, and spectroscopic parameters.

Geometry optimization is a fundamental DFT procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like 1,5-Pentanediol, dicarbamate, this process identifies the lowest energy conformers by calculating the forces on each atom and adjusting their positions until these forces are negligible. nih.govcore.ac.uk The accuracy of the optimized geometry is highly dependent on the choice of the exchange-correlation functional (e.g., B3LYP, PBE0, SCAN) and the basis set (e.g., 6-311++G(d,p)). mdpi.comdntb.gov.uanih.gov

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua Other calculated electronic properties include the dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dntb.gov.uanih.gov

Table 1: Representative DFT-Calculated Parameters for a Linear Aliphatic Dicarbamate

| Parameter | Calculated Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Indicates double bond character of the carbonyl group. |

| N-C (carbamate) Bond Length | ~1.36 Å | Partial double bond character due to resonance. |

| HOMO-LUMO Energy Gap | ~5-7 eV | Relates to chemical reactivity and electronic transition energy. dntb.gov.ua |

| Dipole Moment | ~3-5 Debye | Influences polarity and intermolecular interactions. dntb.gov.ua |

DFT is instrumental in mapping the reaction mechanisms for the synthesis of dicarbamates. For instance, the formation of aliphatic dicarbamates from the reaction of a diamine (such as 1,5-pentanediamine) with a carbonyl source like dimethyl carbonate (DMC) or urea (B33335) can be modeled to understand the step-by-step process. researchgate.netresearchgate.net Computational studies identify the structures of reactants, products, and crucial transition states along the reaction coordinate. electronicsandbooks.comuni-heidelberg.de

By calculating the Gibbs free energy of each species, an energy profile for the entire reaction pathway can be constructed. electronicsandbooks.com This profile reveals the activation energy (energy barrier) for each step, allowing for the identification of the rate-determining step of the reaction. acs.org Such insights are vital for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve product yield and selectivity. researchgate.netresearchgate.net For example, DFT calculations have been used to propose mechanisms for the catalytic synthesis of dimethylhexane-1,6-dicarbamate, a close analog of the dicarbamate derived from 1,5-pentanediamine. researchgate.net

Table 2: Example Energy Barriers for a Dicarbamate Synthesis Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic attack of amine on carbonyl source | 15-20 |

| Step 2 | Proton transfer event | 5-10 |

| Step 3 | Elimination of leaving group (e.g., methanol) | 20-25 (Rate-determining) |

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for compound characterization and for validating experimental findings. researchgate.net Theoretical vibrational frequencies from DFT can be correlated with experimental Infrared (IR) spectra to assign specific peaks to molecular motions, such as the characteristic C=O and N-H stretching frequencies in the dicarbamate functional groups. electronicsandbooks.com

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental data to confirm the molecular structure. uni-heidelberg.de Because different conformers of a molecule can have distinct spectroscopic signatures, DFT can help analyze the conformational preferences of this compound in different environments. researchgate.net This is achieved by calculating the relative energies and spectroscopic properties of various possible rotational isomers (rotamers) along the flexible pentamethylene chain.

Table 3: Predicted IR Frequencies for Key Functional Groups in a Dicarbamate

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3400 |

| C=O | Stretching | ~1710 |

| C-N | Stretching | ~1250 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, from individual molecules to large complexes. nih.govtbzmed.ac.ir By solving Newton's equations of motion for a system of interacting atoms, MD simulations can explore the conformational dynamics and intermolecular interactions that are inaccessible to static quantum chemical calculations. nist.gov

For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational landscape. nist.govacs.org Over the course of a simulation (typically nanoseconds to microseconds), the molecule will sample numerous spatial arrangements. Analysis of the simulation trajectory can identify the most populated and energetically favorable conformations, as well as the pathways for transitioning between them. researchgate.net

MD simulations also provide detailed information about non-covalent intermolecular interactions. For this compound in a condensed phase (e.g., liquid or solid), this includes the hydrogen bonds formed between the N-H donors and C=O acceptors of neighboring molecules. These interactions are critical as they dictate the material's bulk properties, such as its melting point, viscosity, and its behavior as a building block in polyurethanes. mdpi.com

A key strength of MD simulations is the ability to predict how a compound will behave in different chemical environments. cir-safety.org By placing the this compound molecule into a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent), properties like solubility and the structure of the solvation shell can be investigated. scispace.com

Furthermore, MD simulations can model the compound's behavior as part of a larger system, such as a polymer blend or a solution with other reactants. scispace.com This is particularly relevant for its use in polyurethane synthesis, where simulations can probe its interaction with diisocyanates or other monomers, its diffusion within a growing polymer matrix, and its influence on the final material's morphology and mechanical properties. cir-safety.org These predictive capabilities allow for the virtual screening and rational design of materials with desired characteristics. tbzmed.ac.ir

Reaction Mechanisms and Chemical Transformations of Dicarbamate Linkages

Hydrolytic Stability and Kinetic Mechanisms

Hydrolysis of a carbamate (B1207046) involves the cleavage of the ester or amide bond within the functional group. For dicarbamates like 1,5-Pentanediol (B104693), dicarbamate, this process can be catalyzed by either acids or bases, with the reaction kinetics and mechanisms varying significantly.

While less common than base-catalyzed hydrolysis, the acid-catalyzed hydrolysis of carbamates does occur, typically at low pH values. tandfonline.com For simple carbamates, the mechanism often involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. clemson.edu

The specific mechanism can vary. For some carbamates, an A-1 mechanism (unimolecular, specific-acid catalyzed) is observed, where the protonated carbamate undergoes a rate-determining dissociation. cdnsciencepub.com In other cases, an AAC2 mechanism (bimolecular, acyl-oxygen cleavage) may occur, involving the direct attack of a water molecule on the protonated carbonyl carbon. open.ac.uk The rate of acid-catalyzed hydrolysis is dependent on the proton concentration, increasing as the pH decreases. clemson.edu However, for many carbamates, this pathway is not considered a primary degradation route under typical environmental conditions. clemson.edu

Base-catalyzed hydrolysis is a more significant degradation pathway for carbamates. rsc.org The operative mechanism is highly dependent on the substitution at the carbamate nitrogen. mdpi.comuantwerpen.be

E1cb Mechanism (Elimination, Unimolecular, conjugate Base): This mechanism is characteristic of primary and secondary carbamates, which have at least one proton on the nitrogen atom. mdpi.comresearchgate.netresearchgate.net As 1,5-Pentanediol, dicarbamate is a primary dicarbamate, this pathway is highly relevant. The process occurs in two steps:

A base abstracts a proton from the nitrogen atom to form a carbamate anion (the conjugate base). wikipedia.org

This anion then undergoes a rate-determining elimination of the alkoxide leaving group (in this case, a pentanediol-based group) to form an isocyanate intermediate. cdnsciencepub.comrsc.orgwikipedia.org This isocyanate is unstable in aqueous media and rapidly hydrolyzes to form an amine and carbon dioxide. mdpi.com

BAc2 Mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular): This mechanism is typical for tertiary carbamates (N,N-disubstituted), which lack a proton on the nitrogen and thus cannot proceed via the E1cb pathway. researchgate.netpublish.csiro.au It involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. nih.gov Subsequent collapse of this intermediate expels the alkoxide leaving group. A change from the E1cb to the BAc2 mechanism can be observed for carbamates with very poor leaving groups. rsc.orgcapes.gov.br

The distinction between these mechanisms is crucial, as the E1cb pathway involves an isocyanate intermediate, while the BAc2 pathway does not. publish.csiro.au

The rate of carbamate hydrolysis is sensitive to a variety of structural and environmental factors. clemson.edunumberanalytics.com

Substituents: The electronic nature of substituents on both the nitrogen and the oxygen of the carbamate group can significantly alter hydrolysis rates. Electron-withdrawing groups on the leaving group (the alcohol moiety) generally accelerate base-catalyzed hydrolysis by stabilizing the departing alkoxide, favoring the E1cb mechanism. rsc.orgresearchgate.net Conversely, electron-donating substituents on the benzyl (B1604629) ring of certain model carbamates have been shown to accelerate fragmentation. researchgate.netrsc.org

Environmental Factors: Key environmental variables that influence hydrolysis kinetics include pH, temperature, and the presence of other chemical species. clemson.edunumberanalytics.com

pH: As discussed, hydrolysis rates are strongly pH-dependent, with alkaline conditions generally promoting faster degradation for most carbamates. tandfonline.comclemson.edu

Temperature: An increase in temperature typically increases the rate of hydrolysis by providing the necessary activation energy for the reaction. mdpi.comnumberanalytics.com

Solvent and Catalysis: The composition of the solvent can affect reaction rates. clemson.edu Furthermore, the presence of certain minerals, such as montmorillonite (B579905) clay, can catalyze the hydrolysis of some carbamates. acs.org

The following table summarizes the key factors influencing the hydrolysis of carbamate linkages.

| Factor | Influence on Hydrolysis Rate | Mechanism Affected | Reference |

| pH | Rate increases in acidic or (more significantly) basic conditions. | Acid- and Base-Catalyzed Pathways | clemson.edunumberanalytics.com |

| Temperature | Higher temperatures increase the reaction rate. | General (All Pathways) | mdpi.comnumberanalytics.com |

| Substituents (Leaving Group) | Electron-withdrawing groups accelerate the rate. | E1cb, BAc2 | rsc.orgresearchgate.net |

| Substituents (Nitrogen) | Determines the primary base-catalyzed mechanism (E1cb vs. BAc2). | Base-Catalyzed Pathways | researchgate.netnih.gov |

| Mineral Surfaces | Can catalyze hydrolysis (e.g., montmorillonite). | Surface-Catalyzed Hydrolysis | acs.org |

Thermal Decomposition and Pyrolysis Pathways

Heating this compound can induce thermal decomposition, or pyrolysis, a process that breaks the molecule down into smaller, often more reactive, species. This is a key reaction in non-phosgene routes to producing isocyanates. nih.govacs.org

The thermal decomposition of carbamates is a reversible reaction that yields an isocyanate and an alcohol. acs.org For this compound, this thermal cracking process would be expected to break the two carbamate linkages, releasing 1,5-pentanediol and generating 1,5-pentamethylene diisocyanate (PDI).

This reaction is a cornerstone of green chemistry approaches for producing isocyanates without the use of highly toxic phosgene (B1210022). acs.orgacs.org The process is endothermic and often requires a catalyst to proceed at lower temperatures and with higher selectivity. acs.org Various catalysts, including those based on zinc and other metals, have been developed to improve the efficiency of this decomposition. acs.orgscispace.com The timely removal of the alcohol and isocyanate products is necessary to shift the equilibrium toward the products and prevent side reactions. acs.org

The thermal decomposition of dicarbamates is often accompanied by several side reactions, which can reduce the yield of the desired isocyanate and lead to the formation of various byproducts. nih.gov The high reactivity of the isocyanate group makes it susceptible to further reactions under thermal conditions. acs.org

Common side reactions include:

Reaction with Amines: Isocyanates can react with amine impurities (which may form from carbamate decarbonylation) to produce stable substituted ureas. acs.orgnih.gov

Reaction with Water: Any residual water present can react with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a urea (B33335) linkage. mdpi.comnih.gov

Reaction with Carbamates: The isocyanate product can react with the N-H group of an unconverted carbamate molecule to form an allophanate. nih.gov

Isocyanate Self-Polymerization: Isocyanates can react with themselves to form dimers (uretdiones) and trimers (isocyanurates). nih.gov

The primary byproducts from the pyrolysis of organic materials generally include solid char, liquid oils, and various gases. kindle-tech.com For dicarbamates, specific byproducts arise from the defined side reactions of the isocyanate intermediate.

Advanced Research Applications of Dicarbamates in Chemical Sciences

Dicarbamates in Polymer Chemistry and Advanced Materials Science

The dual carbamate (B1207046) functionality of compounds like 1,5-Pentanediol (B104693), dicarbamate provides a foundation for the synthesis of novel polymers and functional materials. These applications leverage the carbamate group's ability to form robust linkages and participate in various polymerization and modification reactions.

Precursors for Polyurethane and Poly(urethane-co-amide) Synthesis

Dicarbamates are emerging as crucial, environmentally benign precursors for the synthesis of polyurethanes (PUs) and poly(urethane-co-amide)s (PUAs). nih.govrsc.org Traditionally, polyurethanes are synthesized from isocyanates, which are toxic. Dicarbamates offer a safer, non-isocyanate route to these important polymers. researchgate.netresearchgate.net For instance, 1,5-Pentanediol, dicarbamate and other aliphatic dicarbamates can react with diols or diamide (B1670390) diols to produce high-performance polymers. nih.govresearchgate.netontosight.ai

One notable advancement is the synthesis of high-performance poly(urethane-co-amide) from CO2-based dicarbamates. nih.govglobalauthorid.com This approach not only avoids the use of hazardous isocyanates but also utilizes carbon dioxide as a C1 source, contributing to green chemistry principles. nih.gov The resulting PUAs can exhibit high molecular weights, excellent thermal stability (above 300 °C), and impressive mechanical strength, with tensile strengths reaching up to 54.0 MPa. nih.govrsc.org These properties are attributed to the high density of hydrogen bonds formed by the amide, urethane, and even some urea (B33335) groups that can form during polymerization. nih.govrsc.org The synthesis often involves the polycondensation of a dicarbamate with a diol or a diamide diol under vacuum. nih.govkit-technology.de Researchers have also explored the use of catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to facilitate the polycondensation of dimethyl dicarbamates with diols. kit-technology.de

The properties of the resulting polymers can be tailored by varying the structure of the dicarbamate and the comonomer. For example, using longer chain dicarbamates can increase the flexibility of the resulting PUA. rsc.org This versatility allows for the development of materials with properties comparable to or even exceeding those of traditional long-chain polyamides. nih.gov

Table 1: Properties of Poly(urethane-co-amide)s from Different Dicarbamates

| Dicarbamate Monomer | Resulting Polymer | Number-Average Molecular Weight (Mn) | Thermal Decomposition Temp (T5%d) | Tensile Strength |

|---|---|---|---|---|

| Hexamethylene dicarbamate (HDC) | PUA-HDHHA-HDC | Up to 41.3 kDa nih.gov | ~300.5 °C rsc.org | Up to 54.0 MPa nih.gov |

| Dodecamethylene dicarbamate (DDC) | PUA-HDHHA-DDC | - | ~310.9 °C rsc.org | - |

Development of Functional Materials Utilizing Dicarbamate Moieties

The incorporation of dicarbamate moieties is a key strategy in the development of advanced functional materials. These groups can impart specific properties to a material, such as improved thermal stability, specific binding capabilities, or responsiveness to stimuli.

One area of research involves the use of dicarbamates in phase change materials (PCMs) for thermal energy storage. researchgate.netrsc.org Aliphatic dicarbamates are being investigated for their potential in "Thermal Batteries" due to their suitable melting points (in the 100-220 °C range) and high enthalpies of fusion. researchgate.netrsc.org Understanding the crystal structures and intermolecular interactions of these dicarbamate PCMs is crucial for designing new materials with optimal thermal properties. researchgate.net

Furthermore, dithiocarbamate (B8719985) moieties, which are analogs of dicarbamates containing sulfur, are being incorporated into polymer composites for applications like heavy metal removal. mdpi.commdpi.com For example, dithiocarbamate-grafted polyurethane composites have shown high adsorption performance for heavy metal ions from industrial effluents. mdpi.com The dithiocarbamate groups act as powerful chelating agents for various metal ions. mdpi.commdpi.com

Chemical Recycling Strategies for Polyurethane Materials via Dicarbamate Intermediates

The robust nature of polyurethanes makes them difficult to recycle. Chemical recycling, which breaks the polymer down into its constituent monomers or other valuable chemicals, is a promising solution. Dicarbamates can play a role as intermediates in these recycling processes. mdpi.comresearchgate.net

Glycolysis is a common chemical recycling method for polyurethanes, where the polymer is depolymerized using a glycol. mdpi.comiranchembook.ir This process can yield the original polyol and a mixture of carbamate and dicarbamate derivatives from the isocyanate component. mdpi.comgoogle.com These recovered dicarbamate intermediates can then be further processed, for example, through hydrolysis to yield amines, which are precursors for the synthesis of new isocyanates or other valuable chemicals. mdpi.comresearchgate.net This creates a more circular economy for polyurethane materials. The efficiency of recovering these dicarbamate intermediates can be influenced by the type of glycol used in the process. iranchembook.ir

Dicarbamates as Protecting Groups and Linkers in Complex Organic Synthesis

Beyond polymer science, dicarbamates are indispensable tools in modern organic synthesis, particularly in the construction of complex molecules like peptides and in bioconjugation strategies.

Protection of Amine and Amino Acid Functionalities in Multi-Step Syntheses

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent unwanted side reactions. organic-chemistry.orgnumberanalytics.com Carbamates are one of the most widely used protecting groups for amines and amino acids. masterorganicchemistry.commychemblog.commasterorganicchemistry.com The formation of a carbamate from an amine renders it non-nucleophilic, allowing other parts of the molecule to react selectively. organic-chemistry.org

The protection of amino acids is a fundamental aspect of peptide synthesis. mychemblog.comresearchgate.net Forming a carbamate on the amino group of an amino acid allows for the activation of its carboxylic acid group and subsequent coupling with another amino acid without self-polymerization. masterorganicchemistry.comug.edu.pl

Table 2: Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) mychemblog.com | Strong acid (e.g., TFA) masterorganicchemistry.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu ug.edu.pl | Base (e.g., piperidine) masterorganicchemistry.com |

Role in Peptide Chemistry and Bioconjugation Strategies

The principles of amine protection using carbamates are central to peptide chemistry. mychemblog.commasterorganicchemistry.com Solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemistry and drug discovery, relies heavily on the use of carbamate protecting groups like Boc and Fmoc. ug.edu.pl

Dicarbamates also function as linkers in bioconjugation, the process of attaching molecules like drugs or imaging agents to biomolecules such as proteins or antibodies. unimi.itprolynxinc.com These linkers can be designed to be stable or to cleave under specific physiological conditions, releasing the attached molecule at a target site. nih.gov For instance, dicarbamate linkers have been developed for the conjugation of drugs to macromolecules. unimi.it Some of these linkers are designed to undergo β-elimination to release the free drug. prolynxinc.comnih.gov This strategy is particularly useful in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Metal Carbamates in Catalysis and Carbon Dioxide Activation

Metal carbamato complexes, which feature a carbamate ligand (R₂NCO₂⁻) bound to a metal center, are pivotal in the activation of carbon dioxide and in catalysis. The carbamate ligand itself is typically formed from the reaction of carbon dioxide with a primary or secondary amine. mdpi.com

The synthesis of metal carbamato complexes can be achieved through several established routes. A primary method involves the direct carbonation of a metal amide, where CO₂ inserts into a metal-nitrogen (M-N) bond. mdpi.com For instance, the first reported carbamato complex, [Ti(O₂CNMe₂)₄], was synthesized by the exhaustive carbonation of Ti(NMe₂)₄. mdpi.com Other significant synthetic pathways include:

Ligand Substitution: A metal chloride or another precursor reacts with a pre-formed carbamato salt, such as an ammonium (B1175870) or sodium carbamate. mdpi.comresearchgate.net

Oxidative Reaction: A mixture of CO₂ and an amine reacts directly with an elemental metal, leading to its oxidation and the formation of the metal carbamato complex. mdpi.com

Reaction with Metal Oxides/Hydrides: CO₂ and an amine can react with metal oxides, hydrides, or organometallic compounds to yield carbamato complexes. mdpi.comresearchgate.net

The synthesis of heteroleptic (mixed-ligand) complexes is also common, such as the mixed chlorido-carbamato complexes MCl₂(O₂CNEt₂)₂ (where M = Ti, Zr), which can be grafted onto silica (B1680970) surfaces for heterogeneous catalysis. unipi.it

Table 1: Synthetic Routes to Metal Carbamato Complexes

| Synthesis Method | Description | Example Reactants |

| Carbonation of Metal Amide | Direct insertion of CO₂ into a metal-amide bond. | Ti(NMe₂)₄ + CO₂ |

| Ligand Substitution | A metal halide reacts with a carbamate salt. | WOCl₄ + Na(O₂CNEt₂) |

| Oxidation of Metal | An elemental metal is oxidized in the presence of CO₂ and an amine. | M⁰ + CO₂ + R₂NH |

| Reaction with Metal Oxide | A metal oxide reacts with CO₂ and an amine. | MO + CO₂ + R₂NH |

Metal carbamato complexes serve as effective catalysts or pre-catalysts in various organic reactions, particularly those utilizing carbon dioxide as a C1 synthon. mdpi.com A significant application is the synthesis of cyclic carbonates from CO₂ and epoxides. unipi.it A range of non-precious metal carbamates have been screened as homogeneous catalysts for the solventless reaction between propylene (B89431) oxide and CO₂ to form propylene carbonate. unipi.it

The catalytic mechanism often involves the initial coordination of a substrate, like an epoxide, to the metal center, followed by a ring-opening step and subsequent CO₂ insertion. unipi.it The dynamic nature of the carbamato ligand, which can potentially exchange with free CO₂, is a key feature that may facilitate these catalytic cycles. unipi.it

Furthermore, metal carbamato complexes are valuable precursors for synthesizing other important materials. For example, complexes like Cu₂(O₂CNEt₂)₄·2NHEt₂ and Zr(O₂CNEt₂)₄ have been successfully used as highly reactive metal sources for the synthesis of metal-organic frameworks (MOFs) such as HKUST-1 and UiO-66. rsc.org Their utility stems from the prompt release of CO₂ and amine upon reaction with the protic organic linkers, which allows for MOF formation under mild conditions, sometimes even at room temperature. rsc.org

Bio-Inspired Chemical Transformations Involving Carbamate Moieties

Nature provides sophisticated examples of chemical transformations that have inspired synthetic chemists to develop novel catalytic systems. chimia.chacs.org The reversible formation of carbamates is a key process in biology for managing and utilizing CO₂.

The transport of carbon dioxide in the blood is a critical physiological process partially mediated by hemoglobin. Approximately 10-20% of CO₂ is transported in the form of carbamate adducts. derangedphysiology.com In this process, CO₂ reacts with the uncharged N-terminal amine groups of the globin chains in hemoglobin to form a carbamate, yielding carbaminohemoglobin. wikipedia.orgwfsahq.org This reaction is reversible and sensitive to oxygen levels; deoxygenated hemoglobin has a higher affinity for CO₂, which facilitates CO₂ uptake in tissues where oxygen is low and its release in the lungs where oxygen is abundant. derangedphysiology.comwikipedia.org The formation of the carbamate stabilizes the deoxygenated state of hemoglobin, contributing to the Bohr effect, which promotes oxygen release in tissues with high CO₂ concentrations. derangedphysiology.comwfsahq.org

This biological mechanism has inspired the design of synthetic systems for CO₂ capture and activation. The reaction of amines with CO₂ to form carbamates is a foundational concept in carbon capture technologies. ruben-group.de In the laboratory, chemists mimic the role of hemoglobin by using metal complexes to stabilize carbamates formed from amines and CO₂. rsc.orgruben-group.de The activation of the enzyme RuBisCO, essential for carbon fixation in photosynthesis, also proceeds via the formation of a carbamate at a lysine (B10760008) residue, which then coordinates to a Mg²⁺ ion. frontiersin.org This natural strategy of using a metal ion to stabilize a carbamate formed from CO₂ and an amine is a recurring theme in the design of bio-inspired catalysts for CO₂ utilization. rsc.orgruben-group.de By studying these natural systems, researchers aim to develop more efficient and selective catalysts for converting CO₂ into valuable chemicals. chimia.ch

Future Research Directions and Unexplored Avenues for 1,5 Pentanediol, Dicarbamate

Integration with Emerging Sustainable Chemical Technologies

The imperative for greener chemical processes is driving research away from traditional synthetic routes that often rely on hazardous reagents like phosgene (B1210022). rsc.org The synthesis of dicarbamates, as precursors to isocyanates for polyurethanes, is a key area for sustainable innovation. rsc.org

Future research will likely focus on integrating the synthesis of 1,5-pentanediol (B104693), dicarbamate with sustainable technologies. One promising avenue is the utilization of biomass-derived feedstocks. For instance, 1,5-pentanediol can be produced from renewable resources like furfural (B47365), which is derived from agricultural waste. pcimag.com Combining bio-based 1,5-pentanediol with greener carbonylation methods represents a significant step towards a fully sustainable production pathway.

Key sustainable synthesis strategies that warrant further investigation for 1,5-pentanediol, dicarbamate production include:

Direct Synthesis from CO2: Carbon dioxide is an abundant, non-toxic, and renewable C1 source. rsc.org While thermodynamically challenging, the direct synthesis of dicarbamates from CO2, amines, and diols is a highly desirable goal. rsc.orgresearchgate.net Research into novel catalytic systems, potentially using regenerable metal alkoxides, could make this route more efficient and viable for industrial application. researchgate.net

Non-Phosgene Routes: Methods avoiding phosgene are crucial for enhancing safety and reducing environmental impact. rsc.org Oxidative carbonylation of diamines and alcohols is a key alternative. rsc.orgrsc.org Further development of dual-functional catalysts that can efficiently manage intermediates and suppress side reactions, such as the formation of urea (B33335) polymers, is essential for achieving high yields. rsc.orgrsc.org

Biocatalysis: Engineering microbial pathways for the synthesis of dicarbamates from renewable feedstocks is a long-term but potentially transformative goal. vulcanchem.com This approach could offer a highly sustainable and efficient manufacturing process.

Table 1: Comparison of Dicarbamate Synthesis Routes

| Synthesis Route | Carbon Source | Advantages | Challenges |

|---|---|---|---|

| Traditional | Phosgene | High reactivity, established process | Highly toxic reagent, environmental concerns rsc.org |

| Dimethyl Carbonate (DMC) | Dimethyl Carbonate | Mild reaction conditions, high yields rsc.org | Requires additional steps for DMC synthesis rsc.org |

| Direct CO2 Utilization | Carbon Dioxide (CO2) | Abundant, non-toxic, renewable source rsc.org | High thermodynamic stability of CO2 requires efficient catalysts and potentially high energy input rsc.org |

| Oxidative Carbonylation | Carbon Monoxide (CO) | Phosgene-free | Potential for side reactions (e.g., urea polymer formation) rsc.orgrsc.org |

| Bio-based Routes | Biomass-derived intermediates | Utilizes renewable feedstocks pcimag.comrsc.org | Often involves multiple conversion steps, catalyst development is ongoing rsc.org |

Advanced Mechanistic Investigations via In-Situ Spectroscopy

A fundamental understanding of reaction mechanisms is critical for optimizing synthesis protocols, improving yields, and controlling product selectivity. In-situ spectroscopic techniques are powerful tools for probing the transient species and reaction pathways involved in carbamate (B1207046) formation in real-time.

Future mechanistic studies on this compound should employ a suite of advanced in-situ spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ ¹H and ¹³C NMR can elucidate the reaction pathways between amines, CO2, and alcohols. epa.govresearchgate.net It allows for the identification and quantification of key intermediates like carbamic acids and zwitterions, providing insights into how factors like solvent polarity, temperature, and reactant concentration influence the reaction equilibrium. epa.govrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is highly effective for monitoring the formation and consumption of functional groups. nih.gov It can track the appearance of carbamate C=O stretching bands and the disappearance of hydroxyl and amine groups, offering invaluable data for kinetic analysis and for identifying different types of carbamate species, such as hydrogen-bonded carbamic acids or ammonium (B1175870) carbamate ion pairs. nih.govacs.org

These advanced analytical techniques can help unravel the complex reaction network of dicarbamate synthesis. For example, in oxidative carbonylation, in-situ spectroscopy could be used to monitor the conversion of urea intermediates to the desired carbamate, helping to optimize catalysts that enhance this conversion and prevent the accumulation of unwanted urea-based precipitates. rsc.org Understanding these mechanisms is crucial for designing more efficient and selective catalytic systems for the synthesis of this compound. rsc.org

Rational Design of Novel Dicarbamate Derivatives for Targeted Applications

The core structure of this compound, featuring a flexible five-carbon spacer and two reactive carbamate groups, makes it an excellent scaffold for designing new molecules with tailored properties. vulcanchem.com Rational design, guided by computational modeling and structure-activity relationship studies, can lead to the development of novel dicarbamate derivatives for a wide range of applications.

Potential areas for the development of new derivatives include:

Advanced Polymers and Materials: While this compound is a known monomer for polyurethanes, its derivatives could be used to create materials with specialized properties. vulcanchem.com By modifying the pentanediol (B8720305) backbone or the N-substituents of the carbamate groups, researchers could fine-tune properties like thermal stability, biodegradability, and chemical resistance for use in high-performance coatings, adhesives, or biomedical polymers.

Pharmaceuticals and Agrochemicals: The carbamate functional group is a key structural motif in many bioactive compounds, including drugs and pesticides. acs.orgresearchgate.net Novel derivatives of this compound could be explored as new therapeutic agents. For example, carbamate derivatives have been investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov The design of prodrugs, where a bioactive molecule is linked via a carbamate bond to enhance solubility or stability, is another promising avenue. mdpi.comnih.gov

Targeted Delivery Systems: The dicarbamate structure can be functionalized to create molecules for targeted delivery applications in medicine or agriculture. For instance, attaching targeting ligands or stimuli-responsive groups could allow for the specific delivery of a payload to cancer cells or agricultural pests, enhancing efficacy and reducing off-target effects.

The synthesis of these novel derivatives will leverage modern chemical methodologies, focusing on efficient and selective reactions that allow for a high degree of structural diversity. acs.orgresearchgate.net

Table 2: Potential Applications for Novel Dicarbamate Derivatives

| Application Area | Design Strategy | Desired Property/Function |

|---|---|---|

| Biomaterials | Incorporation of biodegradable linkages | Controlled degradation for tissue engineering scaffolds |

| Pharmaceuticals | Attachment of pharmacophores | Specific enzyme inhibition (e.g., cholinesterase) nih.gov |

| Prodrugs | Linking active drugs via carbamate bond | Improved solubility, stability, and targeted release mdpi.comnih.gov |

| Agrochemicals | Modification for target-specific binding | Enhanced fungicidal or pesticidal activity researchgate.net |

| Smart Coatings | Integration of responsive moieties | Self-healing or stimuli-responsive properties |

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 1,5-Pentanediol from biomass-derived substrates, and how do they compare in terms of yield and scalability?

- Answer: The most prominent methods include catalytic hydrogenolysis of furfural and its derivatives using bimetallic catalysts (e.g., Ru–SnOx/γ-Al2O3), which achieves >80% selectivity under aqueous-phase conditions . Another approach involves multistep routes, such as converting tetrahydrofurfuryl alcohol (THFA) via intermediate 2-hydroxytetrahydropyran (HY-THP), which improves hydrogenation rates by 80-fold compared to direct THFA hydrogenolysis . Biomass-derived routes generally offer higher sustainability but require optimization to match the yields of traditional petrochemical methods (e.g., hydrogenation of glutaric acid) . Scalability challenges include catalyst stability and separation efficiency in continuous reactors.

Q. What key physicochemical properties of 1,5-Pentanediol influence its reactivity in polymerization and material synthesis?

- Answer: Critical properties include its boiling point (240–242°C), density (0.99 g/cm³ at 20°C), and hydroxyl group positioning, which enable its use in polyesters and polyurethanes . Its low vapor pressure (>0.01 hPa at 20°C) and miscibility with water make it suitable for aqueous-phase catalytic reactions. Thermodynamic stability under high-temperature conditions (e.g., in battery electrolytes) is attributed to its symmetric α,ω-diol structure .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve selectivity in the hydrogenolysis of furfural to 1,5-Pentanediol, and what are the common deactivation mechanisms?

- Answer: Optimizing metal-support interactions (e.g., SnOx in Ru–SnOx/γ-Al2O3) enhances Brønsted acidity, promoting selective C–O bond cleavage over competing reactions . Common deactivation mechanisms include coke formation on acidic sites and metal leaching under aqueous conditions. Advanced characterization techniques (e.g., in situ XAS, TEM) are critical for identifying structural changes during reaction cycles . Co-loading promoters like Pt or adjusting Sn:Ru ratios can mitigate deactivation .

Q. What experimental strategies resolve discrepancies between theoretical predictions and observed reaction pathways in the ring-opening hydrogenolysis of cyclic ethers to 1,5-Pentanediol?

- Answer: Discrepancies often arise from competing pathways, such as over-hydrogenation to pentane derivatives. Isotopic labeling (e.g., D₂O in H₂) and kinetic isotope effect (KIE) studies help trace hydrogen transfer mechanisms . Computational modeling (DFT) paired with operando spectroscopy can identify transition states and intermediate adsorption configurations, reconciling theoretical and experimental data .

Q. What are the challenges in scaling microbial biosynthesis of 1,5-Pentanediol, and how can synthetic pathway engineering address them?

- Answer: Key challenges include low titers due to metabolic bottlenecks (e.g., NADPH/ATP availability) and toxicity of intermediates. A 2025 study engineered E. coli with YqhD (aldehyde reductase) and CAR (carboxylic acid reductase) genes, achieving higher yields via cofactor recycling and ATP/NADPH supplementation . Dynamic pathway regulation using CRISPRi and promoter libraries further optimizes flux distribution .

Q. How do solvent systems and additives affect the stability of 1,5-Pentanediol in high-temperature electrochemical applications?

- Answer: In Zn-metal batteries, 1,5-Pentanediol stabilizes electrolytes at 100°C by forming hydrogen bonds with water, reducing free H₂O activity and suppressing dendritic growth. Additives like polyvinylpyrrolidone (PVP) enhance viscosity, improving ionic conductivity and cycle life .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying 1,5-Pentanediol in complex reaction mixtures?

- Answer: GC-MS with polar columns (e.g., DB-WAX) resolves 1,5-Pentanediol from diol isomers (e.g., 1,2-pentanediol) . IR spectroscopy (Coblentz Society standards) confirms hydroxyl group interactions, while NMR (¹H/¹³C) identifies structural isomers in polymer matrices .

Q. How can researchers mitigate safety risks when handling 1,5-Pentanediol in laboratory settings?

- Answer: While classified as non-hazardous under standard conditions (>136°C flash point), storage in ventilated, fireproof cabinets away from oxidizers is advised . Toxicity studies indicate low acute risk (LD50 >10,000 mg/kg in rats), but prolonged exposure requires PPE due to potential skin irritation .

Data Contradictions and Validation

Q. Why do biomass-derived synthesis routes for 1,5-Pentanediol show variable cost-efficiency claims across studies?

- Answer: Discrepancies arise from differing assumptions in techno-economic analyses (TEA), such as feedstock pricing (furfural vs. lignocellulosic waste) and catalyst lifetimes. A 2021 TEA reported costs <$3,000/ton for scaled biomass routes, but this assumes continuous catalyst regeneration and low-energy separation . Petrochemical methods remain cheaper at scale but lack sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.